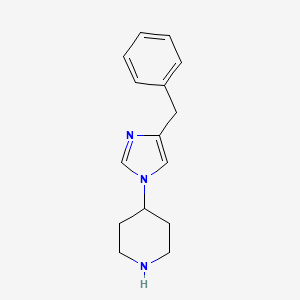![molecular formula C7H7BN2O2 B13899824 1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)
1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid is a heterocyclic compound that features a boronic acid functional group attached to a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a versatile building block for the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions.
准备方法
The synthesis of 1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid typically involves several steps, starting from commercially available precursors. One common method includes the formation of the pyrrolo[2,3-c]pyridine core followed by the introduction of the boronic acid group. The synthetic route may involve:
Cyclization Reactions: Formation of the pyrrolo[2,3-c]pyridine core through cyclization reactions involving suitable precursors.
Borylation: Introduction of the boronic acid group using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and scalability, ensuring the process is cost-effective and environmentally friendly.
化学反应分析
1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution Reactions: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents on the pyridine ring.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide
科学研究应用
1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and fine chemicals, contributing to advancements in agriculture and manufacturing.
作用机制
The mechanism of action of 1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to inhibition. This mechanism is particularly relevant in the design of protease inhibitors and other enzyme-targeting drugs.
相似化合物的比较
1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid can be compared with other boronic acid-containing heterocycles, such as:
1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid: Similar in structure but with the boronic acid group at a different position, leading to variations in reactivity and applications.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities and chemical reactivity.
2-(3-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine:
The uniqueness of this compound lies in its specific structural features and the versatility of the boronic acid group, making it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)7-3-5-1-2-9-4-6(5)10-7/h1-4,10-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMICISNEPLYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=NC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
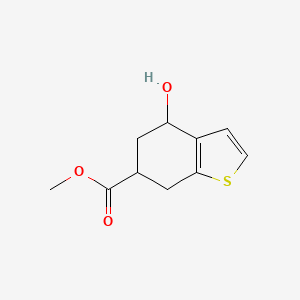
![Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13899761.png)
![[5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13899767.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13899773.png)
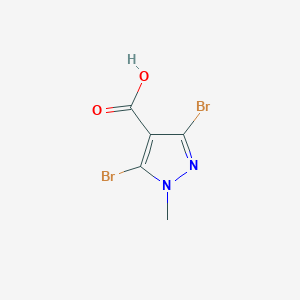

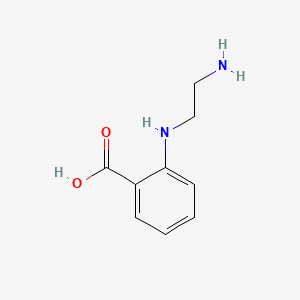
![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)
![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)
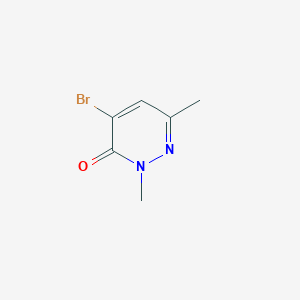
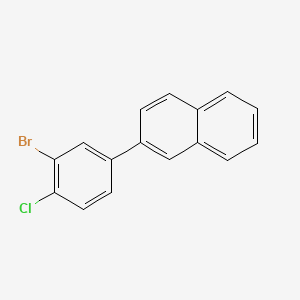
![Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13899823.png)
![1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)
